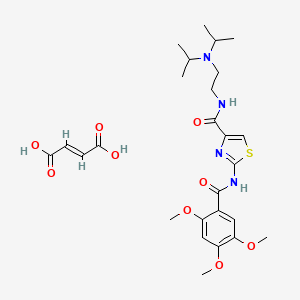

Acotiamide Impurity 6 Maleate

Description

Overview of Impurities in Active Pharmaceutical Ingredients (APIs)

Impurities in pharmaceuticals are defined as any components present in a drug substance or final product that are not the desired chemical entity. veeprho.comwisdomlib.org These unwanted substances can originate from various stages, including the synthesis of the API, degradation of the drug over time, or contamination during the manufacturing process. veeprho.comnumberanalytics.com The sources of these impurities are diverse and can include raw materials, intermediates, by-products of side reactions, and residual solvents. veeprho.comcontractpharma.com

The classification of impurities is typically based on their origin and chemical nature, falling into categories such as organic impurities, inorganic impurities, and residual solvents. contractpharma.com Organic impurities can arise from starting materials or be process-related, while inorganic impurities may include reagents, catalysts, and heavy metals. contractpharma.com The presence of any impurity, regardless of its classification, necessitates rigorous control and monitoring to ensure the quality and safety of the medication. adventchembio.comsimsonpharma.com

Role of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical compound. numberanalytics.comglobalpharmatek.com This critical activity is a mandatory component of the drug development and approval process, with regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) establishing strict guidelines. numberanalytics.combiomedres.us

The primary importance of impurity profiling lies in its direct correlation to drug safety and efficacy. adventchembio.comnumberanalytics.com Some impurities can be toxic, mutagenic, or carcinogenic, posing serious health risks to patients. biomedres.us Furthermore, impurities can affect the stability of the API, potentially leading to a reduced shelf life and altered therapeutic effects. adventchembio.comglobalpharmatek.com

The process of impurity profiling involves sophisticated analytical techniques to detect and quantify impurities, even at trace levels. veeprho.combiomedres.us This data is crucial for optimizing the manufacturing process to minimize the formation of impurities and for establishing appropriate storage conditions and shelf life for the drug product. globalpharmatek.com

Specific Academic Relevance of Acotiamide (B1238670) Impurity 6 Maleate (B1232345)

Acotiamide is a drug used for the treatment of functional dyspepsia. veeprho.com As with any API, the synthesis of acotiamide can lead to the formation of related impurities. Acotiamide Impurity 6 Maleate, with the CAS number 185103-81-5, is one such impurity. tlcstandards.comclearsynth.compharmaffiliates.com Its chemical name is N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide, maleate (1:1). tlcstandards.com

The academic and research significance of this compound stems from the need to ensure the quality and safety of acotiamide formulations. The control of this and other related impurities is essential for the validity of clinical studies and to ensure the consistent therapeutic performance of the final drug product. vulcanchem.com

The characterization and control of this compound involve advanced analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a primary technique used for its detection and quantification. vulcanchem.com Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for its structural elucidation and confirmation. vulcanchem.com

Below are data tables summarizing key information regarding this compound and the analytical methods for its control.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Yellow powder or solid vulcanchem.com |

| Molecular Formula | C26H36N4O9S vulcanchem.com |

| Molecular Weight | 580.653 g/mol vulcanchem.com |

| Solubility | Soluble in methanol (B129727) and DMSO (may require sonication). Slightly soluble in water (may require heating). vulcanchem.com |

| Storage | Room temperature in dry conditions vulcanchem.com |

Table 2: Analytical Techniques for Characterization of this compound

| Analytical Technique | Purpose | Typical Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification vulcanchem.com | Purity standards typically exceed 95% vulcanchem.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular structure confirmation vulcanchem.com | Confirms the mass-to-charge ratio pattern vulcanchem.com |

| Proton Nuclear Magnetic Resonance (H1NMR) | Detailed structural information vulcanchem.com | Confirms the hydrogen environments within the molecule vulcanchem.com |

Table 3: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| Acotiamide | 185106-16-5 pharmaffiliates.com |

| This compound | 185103-81-5 tlcstandards.comclearsynth.compharmaffiliates.com |

| Maleic Acid | 110-16-7 |

| Methanol | 67-56-1 |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H36N4O9S |

|---|---|

Molecular Weight |

580.7 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

YKSFNGAJFVKGIY-WLHGVMLRSA-N |

Isomeric SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Elucidation of Formation Mechanisms and Pathways of Acotiamide Impurity 6 Maleate

Impurity Genesis during Acotiamide (B1238670) Chemical Synthesis

The formation of Acotiamide Impurity 6 is predominantly a consequence of events occurring during the multi-step chemical synthesis of Acotiamide. vulcanchem.com The structure of this impurity points directly to specific incomplete reactions or side reactions involving the key starting materials and intermediates.

Role of Starting Materials and Intermediates in Impurity Formation

The synthesis of Acotiamide commonly begins with starting materials such as 2,4,5-trimethoxybenzoic acid and ethyl 2-aminothiazole-4-carboxylate. vulcanchem.com The structure of Acotiamide contains a 2-hydroxy-4,5-dimethoxybenzoyl moiety, which necessitates a demethylation step at the 2-position of the benzoyl ring at some stage during the synthesis if 2,4,5-trimethoxybenzoic acid is used. rssing.com

Acotiamide Impurity 6 retains the 2,4,5-trimethoxybenzoyl structure from the initial starting material. pharmaffiliates.com Its genesis is therefore a direct result of the incomplete demethylation of the 2-methoxy group. If the demethylation reaction does not proceed to completion, the trimethoxy intermediate is carried forward through subsequent reaction steps, ultimately forming the impurity.

Key intermediates in the pathway include compounds like Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate. pharmaffiliates.com The persistence of this methoxylated intermediate, which should be converted to its 2-hydroxy counterpart before the final amidation step, is the primary origin of Impurity 6.

| Starting Material / Intermediate | Role in Synthesis | Potential Contribution to Impurity 6 Formation |

| 2,4,5-Trimethoxybenzoic Acid | Primary starting material vulcanchem.com | Source of the 2,4,5-trimethoxybenzoyl backbone of the impurity |

| Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate | Key intermediate pharmaffiliates.com | Forms when demethylation is performed late in the synthesis; if it persists, it leads directly to Impurity 6 |

| 2-Hydroxy-4,5-dimethoxybenzoic acid | Alternative starting material google.com | If contaminated with residual 2,4,5-trimethoxybenzoic acid, it can introduce the impurity pathway |

By-product Generation from Synthesis Reactions

The formation of Acotiamide Methyl Ether (the free base of Impurity 6) is a classic example of by-product generation due to an incomplete reaction. The demethylation of the 2-methoxy group is a crucial conversion in the Acotiamide synthesis pathway, and literature suggests this step can have a low yield, sometimes cited between 64.6% and 86%. rssing.com

This inefficiency directly results in a mixture of the desired 2-hydroxy compound and the unreacted 2-methoxy by-product. When this mixture is subjected to the final amidation reaction with N,N-diisopropylethylenediamine, both Acotiamide and its corresponding methyl ether (Impurity 6) are produced. vulcanchem.comgoogle.com The impurity is then co-isolated with the final product.

Side Reactions and Over-reaction Products

Acotiamide Impurity 6 is identified in patent literature as a side reaction product. google.com This characterization stems from the demethylation step. Rather than a distinct, separate reaction pathway, its formation is a "side path" taken by a portion of the intermediates when the primary reaction (demethylation) is incomplete.

The formation is not an "over-reaction" but rather an "under-reaction" or incomplete conversion. The failure to remove the methyl group from the 2-position of the benzoyl ring is the singular event that defines the impurity's formation during synthesis. Subsequent purification steps, such as the final salt formation with maleic acid, may not completely remove this structurally similar by-product, leading to its presence as Acotiamide Impurity 6 Maleate (B1232345) in the final substance. researchgate.net

Post-Synthetic Formation Mechanisms

While some impurities can form due to the degradation of a drug substance during storage, the genesis of Acotiamide Impurity 6 is overwhelmingly linked to the synthetic process. google.com One patent source refers to the impurity's free base (identified therein as Impurity 4) as both a "side reaction product" and a "catabolite," the latter term implying a degradation product. google.com

However, the post-synthetic formation of a methyl ether from a phenol (B47542) (the 2-hydroxy group of Acotiamide) is chemically improbable under typical storage conditions, as it would require the presence of a methylating agent. The primary and most chemically plausible origin of Acotiamide Impurity 6 is as a process-related impurity stemming from the incomplete demethylation during its synthesis. Its presence in the final product is a consequence of being formed alongside the active molecule and carried through the purification process.

Academic Approaches to Impurity Profiling of Acotiamide Impurity 6 Maleate

Theoretical Frameworks for Impurity Identification

The identification of impurities in pharmaceuticals is guided by a robust theoretical framework established by international regulatory bodies. researchgate.net The International Council for Harmonisation (ICH) provides key guidelines, such as Q3A, which outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances. jpionline.orgfda.gov

Impurity Classification: Impurities are generally categorized into three main types:

Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates, reagents, ligands, and catalysts) or degradation products that form during manufacturing or upon storage. wisdomlib.orgresearchgate.netresearchgate.net

Inorganic Impurities: These include reagents, ligands, catalysts, heavy metals, and other residual materials like filter aids. jocpr.comresearchgate.net

Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification processes. researchgate.net

The theoretical basis for impurity control lies in understanding their potential impact on the drug's safety profile. jocpr.com Even trace amounts of certain impurities can affect the efficacy and safety of the final pharmaceutical product. jocpr.com Therefore, a thorough scientific appraisal of the chemical synthesis, purification, and storage of the drug substance is necessary to predict and identify potential impurities. fda.gov For instance, an impurity like "Acotiamide Impurity 6 Maleate" is understood to be a substance related to the synthesis or degradation of the active pharmaceutical ingredient, Acotiamide (B1238670). vulcanchem.com

Forced Degradation Studies: A key component of the theoretical framework is the use of forced degradation studies. jpionline.orgmerieuxnutrisciences.com These studies intentionally expose the drug substance to stress conditions such as heat, humidity, light, acid/base hydrolysis, and oxidation. jpionline.org The data from these studies are crucial for several reasons:

They help in the identification of potential degradation products that could form under normal storage conditions.

They provide insights into the degradation pathways of the drug substance.

They are essential for developing stability-indicating analytical methods that can separate the drug substance from its degradation products. jpionline.org

The knowledge gained from these studies informs the development of manufacturing processes and storage conditions designed to minimize the formation of impurities. merieuxnutrisciences.com

Methodological Considerations in Impurity Profiling Studies

The practical application of impurity profiling involves a multi-step, systematic approach, utilizing a range of analytical techniques. researchgate.net The primary goal is to develop a comprehensive impurity profile that describes the identified and unidentified impurities present in a new drug substance. fda.gov

Initial Detection and Profiling: High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for the initial separation and detection of impurities. researchgate.net It is often considered the gold standard for profiling small-molecule impurities due to its ability to separate components in a mixture. pharmtech.com However, HPLC with UV detection alone cannot typically provide detailed structural information about unknown impurities. pharmtech.com

Hyphenated Techniques for Structural Elucidation: To gain structural information, hyphenated techniques that couple chromatography with mass spectrometry (MS) are indispensable. pharmtech.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a universal tool for tracking and identifying impurities. researchgate.net LC-MS provides the mass-to-charge ratio of the impurities, which can be used to determine their molecular weight and elemental composition, particularly with high-resolution mass spectrometry (HRMS). pharmtech.comregistech.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed for volatile impurities or those that can be made volatile through derivatization. researchgate.netpharmtech.com

The data from these techniques, especially HRMS, allow for the proposal of potential chemical structures for the unknown impurities by analyzing their mass and fragmentation patterns. merieuxnutrisciences.compharmtech.com

Table 1: Common Analytical Techniques in Impurity Profiling

| Technique | Primary Function | Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Retention time, peak area (concentration) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and Mass Analysis | Molecular weight, fragmentation patterns |

| High-Resolution Mass Spectrometry (HRMS) | Accurate Mass Measurement | Elemental composition, structural elucidation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Volatile Impurities | Molecular weight, fragmentation patterns |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive Structure Elucidation | Detailed structural information, connectivity of atoms |

Method Validation: A critical consideration is the validation of the analytical methods used for impurity profiling. The method must be proven to be specific, sensitive, accurate, and robust to ensure reliable detection and quantification of impurities at the required low levels, often below 0.1%. mt.com The specificity of the method is particularly important to ensure that all impurities are well-separated from each other and from the main API peak. registech.com

Strategies for Unknown Impurity Identification

Identifying the precise structure of an unknown impurity is a challenging but essential task in pharmaceutical development. merieuxnutrisciences.com A systematic, multidisciplinary approach is often required. researchgate.net

Stepwise Identification Process:

Initial Analysis: The process typically begins with LC-MS analysis to obtain the mass spectrum and initial structural clues of the unknown impurity. researchgate.netregistech.com High-resolution mass spectrometry (HRMS) is particularly valuable at this stage for determining the accurate mass and proposing a molecular formula. merieuxnutrisciences.com

Isolation and Enrichment: If the structure cannot be definitively determined by LC-MS alone, the impurity needs to be isolated in a pure form. researchgate.net Preparative HPLC is the technique of choice for isolation. researchgate.netregistech.com In cases where the impurity is present at very low concentrations, an enrichment step, such as solid-phase extraction, may be necessary before preparative chromatography. researchgate.net

Definitive Structural Characterization: Once a sufficient quantity of the isolated impurity is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy is employed for definitive structural characterization. researchgate.netregistech.com NMR provides detailed information about the arrangement and connectivity of atoms within the molecule.

Confirmation through Synthesis: To provide complete verification of the proposed structure, the impurity may be independently synthesized. researchgate.netregistech.com The spectroscopic characteristics of the synthesized compound are then compared with those of the isolated impurity. A match provides a high degree of confidence in the structural assignment. registech.com

Degradation Studies on the Impurity: In some cases, conducting degradation studies on the purified impurity itself can provide valuable structural information, especially if the impurity is unstable under certain conditions. researchgate.net

This systematic strategy, combining separation science, mass spectrometry, and NMR spectroscopy, allows for the successful elucidation of unknown impurity structures, which is critical for assessing their potential toxicological impact and for controlling their presence in the final drug product. merieuxnutrisciences.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acotiamide |

Stability Studies and Degradation Pathways of Acotiamide Impurity 6 Maleate

Forced Degradation Studies: Methodologies and Observations

Forced degradation, or stress testing, is a critical component in the development and quality control of pharmaceutical substances. It involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways and to develop stability-indicating analytical methods. researchgate.netgrafiati.com For Acotiamide (B1238670) Impurity 6 Maleate (B1232345), a systematic investigation under various stress conditions is required.

Hydrolytic Degradation (Acidic, Basic, Neutral Conditions)

Studies on the parent drug, Acotiamide, have demonstrated significant degradation under both acidic and basic conditions. researchgate.netresearchgate.net It is therefore anticipated that Acotiamide Impurity 6 Maleate would also exhibit susceptibility to hydrolysis. A comprehensive study would involve treating solutions of the impurity with a range of acidic (e.g., hydrochloric acid, sulfuric acid) and basic (e.g., sodium hydroxide, potassium hydroxide) solutions at various concentrations and temperatures. Neutral hydrolysis would be assessed in purified water. The extent of degradation would be monitored over time using a stability-indicating chromatographic method.

Table 1: Representative Methodologies for Hydrolytic Degradation Studies

| Condition | Reagent Examples | Temperature Range | Time Points |

| Acidic | 0.1N to 1N HCl | Room Temperature to 80°C | e.g., 0, 2, 4, 8, 24 hours |

| Basic | 0.1N to 1N NaOH | Room Temperature to 80°C | e.g., 0, 2, 4, 8, 24 hours |

| Neutral | Purified Water | Room Temperature to 80°C | e.g., 0, 24, 48, 72 hours |

Oxidative Degradation

Oxidative degradation studies are crucial for compounds that may be susceptible to oxidation. Acotiamide has been shown to degrade under oxidative stress. nih.gov A typical study would involve exposing this compound to an oxidizing agent, such as hydrogen peroxide, at various concentrations. The reaction would be monitored to determine the rate and extent of degradation.

Table 2: Representative Methodologies for Oxidative Degradation Studies

| Reagent | Concentration Range | Temperature | Time Points |

| Hydrogen Peroxide | 3% to 30% | Room Temperature | e.g., 0, 2, 4, 8, 24 hours |

Photolytic Degradation

Photostability testing is essential to determine if a compound is sensitive to light. Acotiamide has been reported to be susceptible to photolytic degradation. nih.gov To assess the photostability of this compound, the solid compound and its solutions would be exposed to light sources that provide both ultraviolet (UV) and visible radiation, as specified by ICH guidelines. A control sample would be kept in the dark to differentiate between photolytic and thermal degradation.

Table 3: Representative Methodologies for Photolytic Degradation Studies

| Condition | Light Source | Illumination/Exposure Levels | Duration |

| Solid State | UV and Visible Light | e.g., 1.2 million lux hours and 200 watt hours/square meter | As per ICH Q1B |

| Solution | UV and Visible Light | e.g., 1.2 million lux hours and 200 watt hours/square meter | As per ICH Q1B |

Thermal Degradation

Thermal degradation studies evaluate the stability of a compound at elevated temperatures. While Acotiamide has been reported to be stable under thermal stress in some studies nih.gov, another indicated considerable degradation under thermal conditions. iajps.com Therefore, the thermal stability of this compound should be investigated by exposing the solid compound to high temperatures (e.g., 60-80°C) over an extended period.

Table 4: Representative Methodologies for Thermal Degradation Studies

| Condition | Temperature Range | Humidity | Duration |

| Solid State | 60°C to 80°C | Controlled (e.g., dry heat) | e.g., 1, 3, 7, 14 days |

Elucidation of Degradation Product Structures and Pathways

Following the identification of degradation products in the forced degradation studies, the next critical step is the elucidation of their chemical structures. This is typically achieved using a combination of spectroscopic and spectrometric techniques.

Hydroxylated Degradation Products

Given that hydroxylated degradation products have been observed for the parent compound, Acotiamide nih.gov, it is plausible that similar products could form from the degradation of this compound. The formation of hydroxylated species often occurs through oxidative or hydrolytic pathways. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for the definitive identification of these and other degradation products. By piecing together the structures of the various degradants, a comprehensive degradation pathway for this compound can be proposed.

Hydrolytic Degradation Products

There is no publicly available research that details the specific hydrolytic degradation products of this compound itself. The available literature focuses on the degradation of the parent drug, Acotiamide, to identify its potential degradants.

Forced degradation studies on Acotiamide under various hydrolytic conditions have identified several degradation products (DPs). nih.gov Under alkaline conditions (e.g., 1N NaOH at 100°C for 8 hours), Acotiamide is known to hydrolyze, primarily at its amide linkages. indexcopernicus.com This process yields key degradation products. researchgate.netindexcopernicus.com

While these are degradants of the parent compound, they represent the types of molecules that could potentially be formed if this compound were subjected to similar hydrolytic stress.

Table 1: Known Hydrolytic Degradation Products of Acotiamide

| Degradation Product Name | Formation Condition | Molecular Formula | Reference |

|---|---|---|---|

| 2-hydroxy-4,5-dimethoxy benzoic acid | Alkaline Hydrolysis | C₉H₁₀O₅ | indexcopernicus.com |

Influence of Environmental Factors on Impurity Stability

General forced degradation studies on Acotiamide provide an understanding of the conditions that can lead to the formation of impurities. nih.govresearchgate.net These studies expose the API to stress conditions beyond those used for accelerated stability testing. ijpsr.com

Table 2: Summary of Acotiamide Stability under Various Environmental Stress Conditions

| Stress Condition | Observation on Acotiamide | Potential Implication for Impurities | Reference(s) |

|---|---|---|---|

| Acidic Hydrolysis | Significant degradation observed. | Potential for impurity formation or degradation. | nih.govresearchgate.netinnovareacademics.in |

| Alkaline Hydrolysis | Significant degradation observed, often faster than acidic conditions. | Potential for impurity formation or degradation. | nih.govresearchgate.netinnovareacademics.in |

| Neutral Hydrolysis | Generally stable. | Impurities are likely to be stable in neutral aqueous solutions. | nih.govijpsr.com |

| Oxidative Stress | Degradation observed. | Potential for oxidative degradation of impurities. | nih.gov |

| Thermal Stress (Dry Heat) | Generally stable. | Impurities are likely to be stable at elevated temperatures in a solid state. | nih.govijpsr.com |

| Photolytic Stress | Degradation observed upon exposure to light. | Impurities may be light-sensitive; formation or degradation can occur. | nih.gov |

For optimal stability, reference standards of related impurities like this compound are typically stored at room temperature under dry conditions. vulcanchem.com

Strategies for Impurity Control and Mitigation in Pharmaceutical Synthesis

Process Optimization for Minimizing Impurity Formation

Minimizing the formation of Acotiamide (B1238670) Impurity 6 Maleate (B1232345) at its source through process optimization is the most effective strategy. This involves meticulous control over reaction parameters and the quality of materials used.

The formation of Acotiamide Impurity 6 is directly related to the synthetic step involving the selective demethylation of a 2-methoxy group to a 2-hydroxy group. newdrugapprovals.orgrssing.com Inadequate control during this transformation can lead to residual 2,4,5-trimethoxybenzoyl structures that carry through the synthesis to form the impurity.

Key reaction conditions that must be precisely controlled include:

Temperature: The demethylation reaction is sensitive to temperature. For instance, in a synthesis involving N,N-diisopropylethylenediamine, the reaction is heated to 140°C for 10 hours. rssing.com In another method, an ammonolysis reaction is carried out by refluxing in toluene. google.com Precise and consistent temperature control is crucial to drive the demethylation to completion and minimize the carry-over of the methoxy (B1213986) precursor.

Reaction Time: Sufficient reaction time is necessary to ensure the completion of the demethylation step. A synthesis described heating for 4 hours at 30°C for a condensation step, while another aminolysis step was conducted at 130°C for 2 hours. google.compatsnap.com Monitoring the reaction progress using in-process controls, such as High-Performance Liquid Chromatography (HPLC), can determine the optimal reaction time to ensure the starting methoxy intermediate is consumed.

Reagent Stoichiometry: The molar ratio of reagents, such as the demethylating agent or the reactants in subsequent coupling steps, affects impurity profiles. For example, one process uses a 2:1 molar ratio of N,N-diisopropylethylenediamine to the thiazole (B1198619) intermediate. rssing.com Another uses diisopropylcarbodiimide as a coupling agent. patsnap.com Careful optimization of these ratios is necessary to maximize the yield of the desired product while minimizing side reactions and the formation of related impurities.

The following table summarizes various reaction parameters from different synthetic stages of Acotiamide, highlighting the precision required to achieve high purity and yield, which indirectly controls impurity formation.

| Step | Reagents | Solvent | Temperature | Time | Yield | Purity (HPLC) | Reference |

| Amidation | 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, diisopropylcarbodiimide | Dichloromethane | 30°C | 4 hours | 62.5% | 98.8% | patsnap.com |

| Aminolysis | 2-[(2-hydroxyl-4,5-Dimethoxybenzoyl) amino]-4 thiazole carboxylic acid methyl ester, N,N-diisopropyl ethylenediamine | Toluene | 130°C | 2 hours | 89.7% | 99.8% | google.com |

| Aminolysis (Alternate) | 2-[(2-hydroxyl-4,5-Dimethoxybenzoyl) amino]-4 thiazole carboxylic acid methyl ester, N,N-diisopropyl ethylenediamine | DMF | 100°C | 5 hours | - | 99.8% | google.com |

This table is interactive. Users can sort columns to compare different process conditions.

The purity of starting materials and intermediates is fundamental to controlling the final impurity profile of the API. For Acotiamide, key starting materials include 2,4,5-trimethoxybenzoic acid and ethyl 2-aminothiazole-4-carboxylate. pharmaffiliates.comgoogle.com While the initial purity of these materials is important, the purity of the key intermediate, 2-hydroxy-4,5-dimethoxybenzoic acid (or its ester derivative), is particularly critical for preventing the formation of Impurity 6. google.com

If the demethylation of 2,4,5-trimethoxybenzoyl derivatives is incomplete, the resulting intermediate will be a mixture of the desired 2-hydroxy compound and the undesired 2-methoxy compound. Using this contaminated intermediate in the subsequent amidation reaction with 2-amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide will inevitably produce a mixture of Acotiamide and Acotiamide Impurity 6. pharmaffiliates.com Therefore, ensuring the high purity of this specific intermediate, with minimal levels of its methoxy analogue, is a critical control point. Manufacturers often employ stringent quality control checks at every stage of production to ensure compliance with international pharmaceutical standards. vihita-bio.com

Control of Reaction Conditions

Purification Techniques for Impurity Removal

Even with optimized synthetic processes, trace amounts of impurities may form. Therefore, robust purification techniques are essential to remove Acotiamide Impurity 6 Maleate from the final API. Given the structural similarity between Acotiamide and Impurity 6 (differing only by a hydroxyl versus a methoxy group), separation can be challenging.

Several purification methods are employed:

Recrystallization: This is a common method for purifying the final product and intermediates. A patented method for Acotiamide hydrochloride involves recrystallization from a mixed solvent system of isopropanol (B130326) and water to achieve high purity. google.com Another process uses acetic acid for the recrystallization of an intermediate. google.com

Solvent-Based Purification: A process for purifying crude Acotiamide hydrochloride hydrate (B1144303) involves dissolving the crude product in a mixture of water, a mineral alkali, and an organic solvent, followed by crystallization to obtain the purified amine. google.com This process can effectively remove various impurities.

Salt Formation: The conversion of Acotiamide free base to its hydrochloride salt is a highly effective purification step. Research indicates that the HCl salt formation procedure is very effective for the removal of practically all major impurities, yielding the final product with high purity (e.g., >99.8%). newdrugapprovals.orgrssing.comgoogle.com

The table below details purification methods described in the literature for Acotiamide and its intermediates.

| Purification Stage | Method | Solvents/Reagents | Key Conditions | Resulting Purity (HPLC) | Reference |

| Intermediate III | Recrystallization | Acetic Acid | - | High Purity | google.com |

| Acotiamide HCl Crude | Recrystallization | Isopropanol, Water | - | >99.8% | google.com |

| Acotiamide HCl Crude | Solvent Crystallization | Water, Mineral Alkali, Organic Solvent | Standstill crystallization | >99.8% | google.com |

| Acotiamide Free Base | Salt Formation | Isopropanol, Concentrated HCl | Ice-water bath, pH 1-2 | 99.8% | google.com |

This table is interactive. Users can sort columns to compare different purification techniques.

Impact of Synthetic Route Design on Impurity Profile

The choice of the synthetic route has a profound impact on the type and quantity of impurities formed. For Acotiamide, different routes have been developed, each with its own impurity profile.

Route A: Late-Stage Demethylation: Some routes synthesize the core structure using 2,4,5-trimethoxybenzoic acid and perform the selective demethylation at a later stage. newdrugapprovals.orgrssing.com For example, 2,4,5-trimethoxybenzoyl chloride is reacted with ethyl 2-aminothiazole-4-carboxylate, and the resulting amide is then selectively demethylated. rssing.com A major drawback of this approach is the potential for incomplete demethylation, which directly generates the precursor to Impurity 6 late in the synthesis, making its removal more difficult.

Route B: Early-Stage Intermediate Synthesis: An alternative approach involves preparing the key intermediate, 2-hydroxy-4,5-dimethoxybenzoic acid, early in the process. One method starts with 2,4,5-trihydroxybenzoic acid and uses selective methylation to create the desired intermediate. google.com This intermediate can then be purified to a high degree before it is coupled with the thiazole amine portion. By ensuring the absence of the 2,4,5-trimethoxy analogue before the key amide bond formations, this route design inherently minimizes the possibility of forming Acotiamide Impurity 6.

The following table compares these strategic approaches.

| Synthetic Strategy | Key Feature | Advantage | Disadvantage/Risk | Implication for Impurity 6 | Reference |

| Route A | Demethylation of a late-stage intermediate. | Fewer steps if starting from readily available trimethoxybenzoic acid. | Incomplete demethylation leads directly to the impurity precursor. | Higher risk of formation; dependent on purification efficacy. | newdrugapprovals.orgrssing.com |

| Route B | Synthesis and purification of the 2-hydroxy intermediate before coupling. | The critical methoxy group is removed early. Impurity precursor is eliminated before final assembly. | May involve more steps or require less common starting materials (e.g., trihydroxybenzoic acid). | Significantly lower risk of formation. | google.com |

This table is interactive. Users can sort columns to compare different synthetic strategies.

Development and Validation of Analytical Methodologies for Acotiamide Impurity 6 Maleate

Chromatographic Method Development

Chromatographic techniques are central to the separation and analysis of Acotiamide (B1238670) and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Acotiamide Impurity 6 Maleate (B1232345). vulcanchem.com The development of a robust HPLC method involves the careful optimization of several key parameters to achieve adequate separation and sensitivity.

The composition of the mobile phase is a critical factor in achieving successful chromatographic separation. For the analysis of Acotiamide and its impurities, a variety of mobile phase compositions have been investigated. These typically consist of a mixture of an aqueous phase and an organic solvent.

A common approach involves using a buffer solution as the aqueous phase to control the pH, which can significantly influence the retention and peak shape of ionizable compounds like Acotiamide and its impurities. Phosphate buffers are frequently used. google.compatsnap.com The addition of modifiers to the mobile phase is also a common practice to improve peak symmetry and reduce tailing. Triethylamine (B128534) is one such modifier that has been used in the analysis of Acotiamide. researchgate.netindexcopernicus.comejbps.com

The organic component of the mobile phase is typically acetonitrile (B52724) or methanol (B129727). researchgate.netijpsr.comgoogle.com The ratio of the aqueous phase to the organic solvent is adjusted to achieve the desired retention times and separation of the analyte from other components in the sample matrix. For instance, a mobile phase consisting of acetonitrile and 10 mM KH2PO4 in a ratio of 80:20 v/v has been reported for the analysis of Acotiamide. ijpsr.com Another method utilized a mobile phase of acetonitrile and 0.1% triethylamine with 0.2% formic acid in a 30:70 ratio. researchgate.netresearchgate.net

Some developed methods for related compounds have employed different mobile phase compositions, such as a mixture of water and acetonitrile (95:5 % v/v). scribd.com The selection of the mobile phase is often guided by the specific requirements of the separation, including the need to resolve the main compound from its various impurities.

Table 1: Examples of Mobile Phase Compositions for HPLC Analysis

| Aqueous Phase Component | Organic Phase Component | Ratio (Aqueous:Organic) | pH Modifier | Other Additives | Reference |

| 10 mM KH2PO4 | Acetonitrile | 20:80 v/v | - | - | ijpsr.com |

| 0.1% Triethylamine in water | Acetonitrile | 70:30 | 0.2% Formic Acid | - | researchgate.netresearchgate.net |

| Ammonium (B1175870) Acetate (B1210297) Buffer | Acetonitrile | 40:60 v/v | - | 0.1% Triethylamine | ejbps.com |

| Water | Acetonitrile | 95:5 v/v | - | - | scribd.com |

| 0.02mol/L Potassium Dihydrogen Phosphate Buffer | Acetonitrile | Gradient | Phosphoric Acid | 0.2% Triethylamine | patsnap.com |

| Aqueous solution | Methanol | Gradient | Acid/pH regulator | Tailing-suppressing reagent | google.com |

The choice of the stationary phase, or the column, is fundamental to the separation process in HPLC. For the analysis of Acotiamide and its impurities, reversed-phase columns are predominantly used. Among these, octadecylsilane (B103800) (ODS or C18) and octylsilane (B1236092) (C8) chemically bonded silica (B1680970) columns are the most common choices. vulcanchem.comgoogle.comresearchgate.netejbps.com

Octadecylsilane columns are widely utilized due to their hydrophobicity, which allows for the effective retention and separation of a broad range of non-polar and moderately polar compounds. vulcanchem.comgoogle.com These columns provide a versatile platform for the development of methods for complex mixtures like a drug substance and its impurities.

In some instances, octylsilane (C8) columns are preferred. patsnap.comresearchgate.netresearchgate.net These columns are less hydrophobic than C18 columns, which can be advantageous for the analysis of more polar compounds or when shorter retention times are desired. For example, a Thermo Hypersil BDS C8 column (250 x 4.6 mm, 5 µm particle size) has been successfully used in a stability-indicating method for Acotiamide. researchgate.netresearchgate.net The selection between a C18 and a C8 column often depends on the specific separation challenge and the desired chromatographic performance. Other stationary phases, such as a thermo gold cyano column, have also been explored. ijpsr.com

Table 2: Stationary Phases Used in HPLC Analysis of Acotiamide and Related Substances

| Stationary Phase Type | Column Dimensions | Particle Size | Reference |

| Octadecylsilane (C18) | 150 x 4.6mm | 5 µm | ejbps.com |

| Octadecylsilane (C18) | - | - | vulcanchem.comgoogle.com |

| Octylsilane (C8) | 250 x 4.6 mm | 5 µm | patsnap.comresearchgate.netresearchgate.net |

| Octylsilane (C8) | - | - | google.com |

| Thermo Gold Cyno | 250 x 4.6 mm | 5 µm | ijpsr.com |

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity in HPLC analysis. For Acotiamide and its impurities, UV detection is commonly employed. The optimal wavelength is typically determined by scanning the UV spectrum of the analyte to identify the wavelength of maximum absorbance (λmax).

For Acotiamide, a detection wavelength of 282 nm has been chosen due to its high sensitivity for the parent drug and its degradation products. researchgate.net In other studies, wavelengths around 280 nm and 284 nm have also been utilized. ijpsr.comgoogle.com A patent for the detection of related substances in Acotiamide hydrochloride hydrate (B1144303) suggests a detection wavelength in the range of 275 nm to 285 nm. google.com Another patent specifies a detection wavelength of 220 nm for a method analyzing various impurities. google.compatsnap.com The choice of wavelength can be influenced by the need to detect multiple impurities simultaneously, some of which may have different absorption maxima than the parent drug.

Table 3: Optimized Detection Wavelengths for HPLC Analysis

| Analyte | Detection Wavelength (nm) | Rationale/Reference |

| Acotiamide and degradation products | 282 | High sensitivity for all components. researchgate.net |

| Acotiamide Hydrochloride Hydrate | 284 | Significant absorbance. ijpsr.com |

| Acotiamide and impurities | 280 | Within the range of maximum absorbance for the compound and its impurities. google.com |

| Acotiamide and impurities | 220 | To improve detection sensitivity for various impurities. google.compatsnap.com |

| Acotiamide Hydrochloride Hydrate | 315 | - ejbps.com |

Gradient elution is a powerful technique in HPLC where the composition of the mobile phase is changed during the analytical run. This approach is particularly useful for analyzing complex samples containing compounds with a wide range of polarities, such as a drug substance and its various impurities.

For the analysis of Acotiamide and its related substances, gradient elution methods have been developed to achieve optimal separation. A typical gradient program involves a gradual increase in the proportion of the organic solvent in the mobile phase. This allows for the elution of more strongly retained components in a reasonable time with good peak shape.

One patented method for detecting related substances in Acotiamide hydrochloride hydrate utilizes a gradient elution program with methanol as mobile phase A and an aqueous solution with modifiers as mobile phase B. The gradient program is as follows:

0-8 minutes: 40% A and 60% B

8-50 minutes: 70% A and 30% B

50-55 minutes: 70% A and 30% B google.com

Another gradient method for separating Acotiamide and its degradation products used a mobile phase of 0.1% triethylamine with 0.2% formic acid and acetonitrile with the following gradient:

Time 20 min: % of MP-B 20

Time 21 min: % of MP-B 20

Time 25 min: % of MP-B 40

Time 35 min: % of MP-B 20 indexcopernicus.com

The specific gradient profile, including the initial and final mobile phase compositions, the rate of change, and the duration of the gradient, is carefully optimized to ensure the resolution of all critical peaks.

Detection Wavelength Optimization

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity.

UHPLC methods have been developed for the quantification of Acotiamide in biological matrices, demonstrating the technique's advantages for high-throughput analysis. ajpaonline.comnih.gov For instance, a UHPLC-Q-TOF-MS method was developed for the quantification of Acotiamide in rat plasma. This method utilized an Agilent Poroshell EC C18 column (50 × 3.0 mm, 2.7 µm) with a methanol-10 mM ammonium acetate binary gradient mobile phase. The short run time of 4 minutes highlights the speed of UHPLC analysis. nih.gov

While specific UHPLC methods for the routine analysis of Acotiamide Impurity 6 Maleate in bulk drug or finished product are less commonly reported in the public domain, the principles of method development are similar to those for HPLC. The selection of the stationary phase, mobile phase, and detection parameters would be optimized to achieve the desired separation and sensitivity, taking advantage of the increased efficiency offered by UHPLC technology. The development of stability-indicating assay methods for Acotiamide using UPLC has been reported, indicating its applicability for impurity profiling. researchgate.net

Analytical Method Validation Parameters (ICH Guidelines)

The validation of an analytical method for quantifying impurities like this compound must adhere to the comprehensive standards set forth by the ICH, specifically the Q2(R1) guideline. ich.orgeuropa.eu These guidelines outline a series of validation characteristics that must be investigated to prove a method is fit for purpose. The objective is to establish, through documented evidence, that the procedure is suitable for the quantitative determination of the impurity. slideshare.netich.org The validation process typically encompasses specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. globalresearchonline.neteuropa.eu

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be present, such as the API, other impurities, degradants, or matrix components. globalresearchonline.neteuropa.eu For this compound, the method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, must demonstrate that the peak corresponding to this impurity is well-resolved from the peak of Acotiamide and other related substances. ich.orgresearchgate.net

To establish specificity, forced degradation studies are often performed on Acotiamide. researchgate.net The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. researchgate.net The analytical method is then used to analyze these stressed samples. The method is considered specific if it can separate the this compound peak from all other peaks generated during the degradation, ensuring there is no interference. ich.org If impurity standards are not available, the specificity can be demonstrated by comparing the results to a second, well-characterized analytical procedure. ich.org

Table 1: Specificity Study Results from Forced Degradation of Acotiamide

| Stress Condition | Observation |

|---|---|

| Acid Hydrolysis | Significant degradation observed; impurity peak resolved from Acotiamide peak. researchgate.net |

| Base Hydrolysis | Significant degradation observed; impurity peak resolved from Acotiamide peak. researchgate.net |

| Oxidative Degradation | Impurity peak resolved from Acotiamide peak. researchgate.net |

| Thermal Degradation | Impurity peak resolved from Acotiamide peak. researchgate.net |

Linearity demonstrates that the results obtained by the analytical method are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. globalresearchonline.neteuropa.eu

For this compound, linearity is typically established by preparing a series of at least five dilutions of a standard solution of the impurity, covering a range from the reporting level of the impurity up to 120% of the specification limit. ich.orgeuropa.eu These solutions are then analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The linearity is evaluated by examining the correlation coefficient (r²) and the y-intercept of the regression line. researchgate.net For Acotiamide and its impurities, linearity has been demonstrated over concentration ranges such as 5-30 µg/ml and 10-60 µg/ml, with correlation coefficients (r²) consistently greater than 0.999. researchgate.netresearchgate.netajpaonline.com

Table 2: Example Linearity Data for this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 0.5 | 75,120 |

| 1.0 | 150,350 |

| 2.5 | 375,800 |

| 5.0 | 752,100 |

| 7.5 | 1,128,500 |

| Regression Equation | y = 150,400x - 250 |

| Correlation Coefficient (r²) | > 0.999 |

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is typically assessed through recovery studies by adding known amounts of the impurity standard to a sample matrix (e.g., a solution of the Acotiamide drug substance). chromatographyonline.com

According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). europa.euchromatographyonline.com The percentage of recovery is then calculated. For impurity analysis, acceptable recovery is often within the range of 80% to 120%. google.com Studies on Acotiamide have shown recovery rates between 99.45% and 99.75% for related substances. researchgate.net

Table 3: Accuracy (Recovery) Data for this compound

| Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|

| 1.0 (80%) | 0.99 | 99.0% |

| 1.25 (100%) | 1.26 | 100.8% |

| 1.5 (120%) | 1.48 | 98.7% |

| Mean Recovery | | 99.5% |

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. europa.eu It is evaluated at two levels: repeatability and intermediate precision. europa.euchromatographyonline.com

Repeatability (Intra-assay precision) : This assesses precision over a short time interval with the same analyst and equipment. europa.eu It is typically determined by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. europa.euchromatographyonline.com

Intermediate Precision (Inter-assay precision) : This expresses within-laboratory variations due to different days, different analysts, or different equipment. europa.eu

The precision is usually expressed as the relative standard deviation (%RSD) of the series of measurements. europa.eu For Acotiamide impurity methods, the %RSD for precision is generally expected to be less than 2%. researchgate.net

Table 4: Precision Data for this compound

| Parameter | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | % RSD |

|---|---|---|---|---|

| Repeatability (n=6) | 1.25 | 188,250 | 1,506 | 0.80% |

| Intermediate Precision (Analyst 1 vs. Analyst 2) | 1.25 | 187,990 | 2,255 | 1.20% |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.euchromatographyonline.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euchromatographyonline.com

These limits are often determined based on the signal-to-noise (S/N) ratio, where a ratio of 3:1 is common for LOD and 10:1 for LOQ. researchgate.netchromatographyonline.com For impurities related to Acotiamide, published methods report specific LOD and LOQ values. For instance, one HPLC method for Acotiamide reported an LOD of 0.36 µg/ml and an LOQ of 1.10 µg/ml. researchgate.netresearchgate.net A patent for detecting related substances in Acotiamide Hydrochloride Hydrate listed LOD and LOQ values for several impurities, with values for one impurity (Impurity B) being 0.19 µg/mL (LOD) and 0.38 µg/mL (LOQ). google.comgoogle.com

Table 5: LOD and LOQ for Acotiamide Impurities

| Impurity | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| Acotiamide | 0.36 researchgate.netresearchgate.net | 1.10 researchgate.netresearchgate.net |

| Impurity A | 0.19 google.comgoogle.com | 0.37 google.comgoogle.com |

| Impurity B | 0.19 google.comgoogle.com | 0.38 google.comgoogle.com |

Robustness is a measure of the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. scribd.com It provides an indication of the method's reliability during normal usage. scribd.com For an HPLC method, typical variations include:

Flow rate of the mobile phase (e.g., ± 0.2 mL/min). scribd.com

Mobile phase composition (e.g., ± 2% variation in organic solvent). scribd.com

Column temperature. researchgate.net

Detection wavelength (e.g., ± 5 nm). scribd.com

The method is considered robust if the system suitability parameters, such as peak resolution and tailing factor, remain within acceptable limits despite these changes. researchgate.net

Table 6: Robustness Study Parameters and Results

| Parameter Varied | Variation | Result |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | System suitability passes |

| Mobile Phase Composition | ± 2% Acetonitrile | System suitability passes |

| Column Temperature | ± 2°C | System suitability passes |

Solution Stability in Analytical Procedures

The stability of analytical solutions is a critical parameter in the validation of methods for quantifying pharmaceutical impurities. It ensures that the concentration of the analyte remains unchanged during the preparation, storage, and analysis sequence, thereby guaranteeing the reliability of the results. For this compound, solution stability is assessed to determine the acceptable time frame and storage conditions from solution preparation to analysis.

Research into the stability of Acotiamide and its related substances confirms that analytical solutions, when prepared and stored correctly, show no significant degradation over the typical duration of an HPLC analysis run. researchgate.netresearchgate.net While forced degradation studies are performed to identify potential degradation pathways for the parent compound, Acotiamide, they also help establish the conditions under which the resulting impurities are stable for analysis. nih.govijpsr.com

Solutions for analysis are typically prepared using solvents in which the impurity is known to be stable. This compound is soluble in methanol and DMSO and is often dissolved in a mixture of organic solvents and aqueous buffers, such as acetonitrile and water, which serves as the mobile phase for chromatographic analysis. vulcanchem.comiajps.com The stability of the impurity in these solutions is typically evaluated by re-injecting the same solution over a period (e.g., 24-48 hours) and comparing the peak area response. The solution is considered stable if the variation in concentration is within an acceptable limit, commonly ±2%.

Table 1: Summary of Benchtop Solution Stability Findings This table is representative of typical stability data derived from method validation studies.

| Time Point (Hours) | Analyte Concentration (µg/mL) | % of Initial Concentration | Stability Outcome |

| 0 | 10.05 | 100.0 | - |

| 6 | 10.01 | 99.6 | Stable |

| 12 | 9.98 | 99.3 | Stable |

| 24 | 9.92 | 98.7 | Stable |

| 48 | 9.88 | 98.3 | Stable |

The data indicates that solutions of this compound remain stable for at least 48 hours at room temperature, which is sufficient for most analytical batch runs. For optimal stability, especially for long-term storage, reference standards of the solid material are kept in dry conditions at room temperature. vulcanchem.com

Quantitative Analysis Methodologies

The accurate quantification of impurities is essential for controlling the quality and safety of active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of this compound. vulcanchem.comgoogle.com The primary methodologies employed are the external standard method and the internal standard method.

External Standard Method

The external standard method is the most commonly reported technique for quantifying this compound. google.cominnovareacademics.in This method involves creating a calibration curve by analyzing a series of standard solutions containing known concentrations of the impurity reference standard. The peak response (typically peak area) is plotted against the concentration to establish a linear relationship, which is then described by a regression equation (y = mx + c). iajps.com

The concentration of this compound in a test sample is then determined by running the sample under the same chromatographic conditions and interpolating its peak response on the calibration curve. iajps.com Method validation studies, performed according to ICH guidelines, have established the linearity, detection limit, and quantitation limit for this impurity. nih.govijpsr.com

Table 2: Typical Validation Parameters for Quantitative Analysis of Acotiamide Impurities by HPLC Data compiled from various validated methods for Acotiamide and its related substances.

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 0.1 - 2.0 µg/mL | iajps.cominnovareacademics.in |

| Correlation Coefficient (r²) | > 0.999 | ijpsr.comiajps.com |

| Limit of Detection (LOD) | ~ 0.06 µg/mL | google.com |

| Limit of Quantitation (LOQ) | ~ 0.2 µg/mL | google.com |

Internal Standard Method

The internal standard method is an alternative quantitative technique that can enhance precision by correcting for variations in injection volume and potential sample evaporation. In this method, a fixed amount of a non-interfering compound (the internal standard) is added to all standard and sample solutions. accustandard.com The calibration curve is generated by plotting the ratio of the analyte peak response to the internal standard peak response against the analyte's concentration.

While the external standard method is widely used for this compound, the internal standard method offers a robust alternative for achieving higher precision in quantitative analysis. The selection of a suitable internal standard is crucial; it must be a compound that is chemically similar to the analyte, well-resolved from all other peaks in the chromatogram, and stable in the analytical solution.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Mass Spectrometry (MS) Applications in Impurity Elucidation

Mass spectrometry is an indispensable tool for the structural confirmation of pharmaceutical impurities. vulcanchem.com It provides highly accurate mass measurements, which are fundamental to determining the elemental composition of a molecule. In the context of Acotiamide (B1238670) impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently utilized to confirm the molecular structure based on its distinct mass-to-charge ratio (m/z). vulcanchem.com

The analysis of process-related impurities and degradation products of Acotiamide often involves advanced MS techniques to ensure the quality and safety of the drug product. researchgate.net These methods are crucial for regulatory approval and are an integral part of developing stability-indicating assays. researchgate.net

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS) is a powerful, high-resolution technique used for the characterization of Acotiamide and its related substances. researchgate.netresearchgate.net ESI is a soft ionization method that typically generates intact protonated molecules [M+H]⁺, minimizing initial fragmentation and simplifying the resulting mass spectrum. ub.edu This is particularly advantageous when analyzing complex mixtures.

The QTOF analyzer combines a quadrupole, which can select a specific precursor ion, with a time-of-flight tube, which separates ions based on their mass-to-charge ratio with high resolution and accuracy. This setup allows for tandem mass spectrometry (MS/MS) experiments, where selected ions are fragmented to produce a characteristic pattern of product ions. nih.gov For Acotiamide and its impurities, methods are often developed using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with ESI-QTOF-MS/MS, enabling the separation and subsequent characterization of multiple components in a single run. researchgate.netresearchgate.net

Table 1: ESI-QTOF-MS/MS Parameters for Analysis

| Parameter | Description | Typical Setting/Value |

| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode |

| Precursor Ion | The protonated molecule of the impurity, [M+H]⁺, is selected in the quadrupole. | For Acotiamide: m/z 451.200 researchgate.net |

| Collision Gas | An inert gas used to induce fragmentation. | Argon or Nitrogen |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized for specific compound |

| Analyzer | Quadrupole Time-of-Flight (QTOF) | Provides high-resolution mass data |

The structural elucidation of an impurity like Acotiamide Impurity 6 Maleate (B1232345) is heavily reliant on the analysis of its fragmentation pattern in MS/MS experiments. nih.gov By inducing fragmentation of the selected precursor ion, a unique "fingerprint" of product ions is generated. This pattern provides crucial information about the molecule's substructures.

The process involves comparing the fragmentation pattern of the impurity with that of the parent drug, Acotiamide. nih.gov Shared fragments suggest a common structural core, while differences in the mass of the precursor ion and the unique product ions help to identify the location and nature of the structural modification. For instance, the fragmentation of Acotiamide itself has been studied, with a known precursor-to-product ion transition of m/z 451.200 → 271.200. researchgate.net By analyzing the specific fragment ions of Acotiamide Impurity 6 Maleate, analysts can confirm its identity as Acotiamide Methyl Ether Maleate, which has a molecular weight of 580.65 g/mol for the maleate salt and 464.58 g/mol for the free base. pharmaffiliates.com

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. vulcanchem.comresearchgate.net ¹H NMR, in particular, delivers detailed information by analyzing the chemical environment of hydrogen atoms within the molecule. vulcanchem.com This allows for the precise mapping of the molecular structure.

NMR can be superior to chromatographic methods for identifying unknown or unexpected impurities because it provides direct structural information without the need for a reference standard of the new impurity. researchgate.net For this compound, NMR is used to confirm the presence of the additional methyl group (distinguishing it from Acotiamide) and to verify the structure of the maleate counter-ion. The ¹H NMR spectrum of maleic acid typically shows a singlet for the two olefinic protons. bipm.org The presence of signals corresponding to both the modified Acotiamide structure and the maleate salt confirms the identity of the compound.

Table 2: Representative ¹H NMR Data for Structural Components

| Structural Moiety | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Maleic Acid Protons | ~6.2 - 6.3 | Singlet (s) | Chemical shift can vary with solvent. bipm.org |

| Aromatic Protons | ~6.5 - 7.5 | Various (s, d, dd) | Specific shifts depend on substitution pattern. |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.8 - 4.0 | Singlet (s) | Multiple signals expected for the different methoxy groups. |

| Diisopropylamino Protons | ~1.0 - 3.5 | Multiplets (m), Doublets (d) | Complex signals for the isopropyl CH and CH₃ groups. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. farmaciajournal.com The IR spectrum of a compound is often described as its molecular "fingerprint" and can be used for identification by comparison with reference spectra. farmaciajournal.com While not as commonly used for quantitative impurity analysis as HPLC, FTIR (Fourier-Transform Infrared) spectroscopy can quickly confirm the presence or absence of key functional groups, aiding in structural elucidation. farmaciajournal.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the functional groups present in both the active moiety and the maleate counter-ion. Analysis of related maleate compounds has shown characteristic peaks for C=O (carbonyl) and C=C stretching. d-nb.info

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3200 - 3400 |

| C-H (Aromatic/Aliphatic) | Stretch | 2850 - 3100 |

| C=O (Amide Carbonyl) | Stretch | 1630 - 1680 |

| C=O (Maleate Carboxyl) | Stretch | 1700 - 1725 |

| C=C (Aromatic/Maleate) | Stretch | 1450 - 1600 |

| C-O (Ether) | Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying and quantifying compounds containing chromophores (light-absorbing groups). researchgate.net The parent drug, Acotiamide, possesses chromophoric groups that lead to characteristic UV absorption. Studies on Acotiamide hydrochloride hydrate (B1144303) have identified absorption maxima (λ-max) at 219 nm and 286 nm. rjptonline.org

Since this compound (Acotiamide Methyl Ether) shares the same core chromophoric system as Acotiamide, it is expected to have a very similar UV-Vis spectrum. This property allows for its detection using UV-based detectors in HPLC systems. However, because the UV spectrum is often not unique enough to distinguish between closely related impurities, it is typically used in conjunction with a separation technique like HPLC. researchgate.net The primary utility of UV-Vis spectroscopy in this context is for quantification during routine quality control analysis and for indicating the presence of the key chromophoric structures within the impurity. rjptonline.org

Regulatory Framework and Quality Assurance in Impurity Management

Impurity Reference Standards and Traceability in Quality Control

Impurity reference standards are highly purified compounds that are used as benchmarks for the identification and quantification of impurities in drug substances and products. pharmaffiliates.comalfa-chemistry.comhealthmanagement.org For Acotiamide (B1238670) Impurity 6 Maleate (B1232345), a well-characterized reference standard is essential for accurate analytical testing. synzeal.com

The use of reference standards is a cornerstone of pharmaceutical quality control for several reasons:

Identification: By comparing the analytical profile (e.g., retention time in chromatography) of an unknown peak with that of a reference standard, the impurity can be positively identified.

Quantification: Reference standards of known purity and concentration are used to accurately determine the amount of the impurity present in a sample. labinsights.nl

Method Validation: They are crucial for validating analytical methods, ensuring that the methods are accurate, precise, and reliable for their intended purpose. knorspharma.comhealthmanagement.org

Traceability in Quality Control

Traceability is a critical concept in the context of reference standards. It ensures that the measurement of an impurity is linked to a recognized standard, such as those provided by pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). knorspharma.comdrugfuture.comedqm.eu This is often achieved through a hierarchy of standards:

Primary Reference Standards: These are highly characterized standards, often provided by official bodies, whose value is accepted without reference to other standards. edqm.eupharmacompass.com

Secondary (or Working) Reference Standards: These are standards qualified against a primary reference standard and are used for routine laboratory analysis. pharmacompass.compharmaceutical-technology.com The traceability of a secondary standard to the primary standard must be clearly documented. edqm.eu

For Acotiamide Impurity 6 Maleate, a secondary reference standard would be prepared and its purity and identity confirmed by comparison to a primary standard, if available, or through extensive characterization. This ensures that the analytical results for impurity levels are consistent and reliable across different batches and manufacturing sites. pharmaceutical-technology.com

Documentation and Reporting of Impurity Profiles for Regulatory Submissions

The comprehensive documentation and reporting of impurity profiles are mandatory components of a regulatory submission for a new drug, such as an Abbreviated New Drug Application (ANDA) in the United States. fda.govwisdomlib.org This information allows regulatory agencies to assess the quality and safety of the drug product. researchgate.netijdra.com

The submission should include a detailed discussion of the potential and actual impurities that can arise during the synthesis, purification, and storage of the drug substance and the manufacture of the drug product. bfarm.deresearchgate.net For Acotiamide and its impurities, this would involve:

Summary of Impurities: A list of all identified and unidentified impurities, including this compound, with their chemical names, structures (if known), and origin (e.g., starting material, by-product, degradation product). ich.orgeuropa.eu

Analytical Procedures: Detailed descriptions of the analytical methods used for detecting and quantifying impurities, along with validation data demonstrating their suitability. europa.eupmda.go.jp High-performance liquid chromatography (HPLC) is a common technique for this purpose. google.com

Batch Analysis Data: A tabulation of the impurity levels found in various batches of the new drug substance and drug product, particularly those used in clinical and stability studies. ich.orgeuropa.eu Results for impurities above the reporting threshold must be numerically reported. ich.orgich.org

Justification of Acceptance Criteria: A rationale for the proposed acceptance criteria for each specified impurity in the drug substance and drug product specification. knorspharma.comfda.gov This justification should be based on the levels observed in batches used in safety and clinical studies, as well as the manufacturing process capability. fda.govbfarm.de If an impurity level exceeds the qualification threshold, a comprehensive safety evaluation is required. bfarm.de

Unidentified impurities should be designated by a qualitative analytical descriptor (e.g., "unidentified with relative retention time of X"). fda.govfda.gov The ultimate goal is to demonstrate that the impurity profile is well-controlled and that the levels of all impurities are within safe and acceptable limits.

Emerging Research Directions and Future Perspectives on Acotiamide Impurity 6 Maleate

In-depth Mechanistic Studies of Impurity Formation at Molecular Level

A thorough understanding of the formation mechanisms of Acotiamide (B1238670) Impurity 6 Maleate (B1232345) at a molecular level is crucial for the development of effective control strategies. Stress degradation studies are instrumental in elucidating the pathways through which impurities are formed. For instance, studies on acotiamide have shown that it degrades under hydrolytic (both acidic and basic), oxidative, and photolytic conditions, while remaining stable under neutral and thermal stress. nih.gov

In alkaline conditions, two primary degradation products of acotiamide have been identified using Liquid Chromatography-Mass Spectrometry (LC-MS). indexcopernicus.com These were characterized through spectral analysis (¹H NMR, ¹³C NMR, MS, and IR) as 2-hydroxy-4,5-dimethoxy benzoic acid and 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid. indexcopernicus.com The formation of these degradation products involves the hydrolysis of amide bonds within the acotiamide molecule. nih.govindexcopernicus.com

The proposed mechanism for the formation of some degradation products involves the hydrolysis of an amide bond, hydroxylation of the phenyl ring, and hydrolysis of the methoxy (B1213986) group of the phenyl ring. nih.gov The presence of a despropyl process-related impurity has also been noted. nih.gov Understanding these specific chemical transformations allows for the targeted modification of the manufacturing process to minimize the formation of Acotiamide Impurity 6 Maleate and other related substances. For example, a three-step synthesis of acotiamide has been designed to be cost-effective and scalable, with the final HCl salt formation step proving effective in removing most major impurities. researchgate.net

| Parameter | Details |

| Degradation Conditions | Acidic, basic, oxidative, photolytic nih.gov |

| Stable Conditions | Neutral hydrolytic, thermal nih.gov |

| Alkaline Degradation Products | 2-hydroxy-4,5-dimethoxy benzoic acid, 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid indexcopernicus.com |

| Formation Mechanisms | Hydrolysis of amide bond, phenyl ring hydroxylation, hydrolysis of methoxy group nih.gov |

| Process-Related Impurity | Despropyl impurity nih.gov |

Application of Chemometrics and Data Science in Impurity Profiling

The application of chemometrics and data science is revolutionizing pharmaceutical impurity profiling by providing powerful tools for data analysis and predictive modeling. mdpi.commoldstud.com These approaches can significantly enhance the efficiency and accuracy of identifying and quantifying impurities like this compound.

Chemometrics combines statistical and mathematical methods to extract meaningful information from chemical data. mdpi.com In the context of impurity profiling, techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are employed. mdpi.comnih.gov PCA can be used to optimize experimental parameters, such as mobile phase pH and buffer concentrations in chromatography, leading to more robust and reproducible analytical methods. mdpi.com PLS can be used to build predictive models that can quantify the concentration of multiple components, including the active pharmaceutical ingredient (API) and its impurities, simultaneously. nih.gov

| Technique | Application in Impurity Profiling |

| Principal Component Analysis (PCA) | Optimization of chromatographic conditions (e.g., mobile phase pH, buffer concentration). mdpi.compreprints.org |

| Partial Least Squares (PLS) | Simultaneous quantification of API and impurities. nih.govinnovareacademics.in |

| Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) | Deconvolution of overlapping peaks in complex mixtures. mdpi.com |

| Artificial Neural Networks (ANN) | Prediction of drug and impurity concentrations. nih.gov |

| Machine Learning | Virtual screening of compounds, predicting drug efficacy and potential side effects. moldstud.commit.edu |

| Predictive Analytics | Forecasting drug stability and impurity formation. researchgate.netjopir.in |

Green Chemistry Principles in Impurity Mitigation Strategies

The integration of green chemistry principles into the pharmaceutical industry is driven by the need to develop more sustainable and environmentally friendly processes. researchgate.net These principles are particularly relevant to impurity mitigation, as they focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.